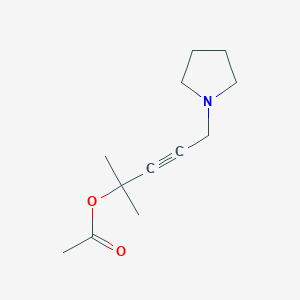![molecular formula C14H19N3O3 B5604628 3-[2-(aminocarbonyl)carbonohydrazonoyl]-2,4,6-trimethylbenzyl acetate](/img/structure/B5604628.png)
3-[2-(aminocarbonyl)carbonohydrazonoyl]-2,4,6-trimethylbenzyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 2,4,6-trimethylbenzyl esters, involves selective reactions that utilize the unique reactivity of the ester group under specific conditions. For instance, these esters can be cleaved by hydrogen bromide in acetic acid under conditions that do not affect benzyl esters significantly. This selective cleavage has been utilized in peptide synthesis, demonstrating the trimethylbenzyl group's utility in synthesizing complex organic molecules (Stewart, 1966).
Molecular Structure Analysis
The molecular structure of compounds related to our compound of interest has been elucidated through various analytical techniques, including X-ray diffraction studies. These studies provide insights into the arrangement of atoms within the molecule and their spatial configuration, which is crucial for understanding the compound's chemical reactivity and properties (Mahajan et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of related compounds encompasses a range of reactions, including the synthesis of heterocyclic compounds and the exploration of their reactivity towards different reagents. For example, the reaction of phenylmalononitrile with hydrazine to prepare 3,5-diamino-4-phenylpyrazole and derivatives thereof, showcases the potential for synthesizing diverse heterocyclic structures starting from simple precursors (Zvilichovsky & David, 1983).
Eigenschaften
IUPAC Name |
[3-[(E)-(carbamoylhydrazinylidene)methyl]-2,4,6-trimethylphenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-8-5-9(2)13(7-20-11(4)18)10(3)12(8)6-16-17-14(15)19/h5-6H,7H2,1-4H3,(H3,15,17,19)/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSAQHDQZEFND-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)C=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)/C=N/NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![5-bromo-3-[(5-nitro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5604579.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(3-pyridinylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5604582.png)
![5-propyl-1'-(2H-tetrazol-2-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604589.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5604596.png)

![1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)
